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1-(5-Fluoro-2-methylpyridin-3-yl)ethanone
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Overview
Description
1-(5-Fluoro-2-methylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H8FNO It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position of the pyridine ring, along with an ethanone group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone typically involves the reaction of 5-fluoro-2-methylpyridine with an appropriate acylating agent under controlled conditions. One common method involves the use of acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylpyridin-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-(5-Fluoro-2-methylpyridin-3-yl)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylpyridin-3-yl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-(5-Bromo-2-methylpyridin-3-yl)ethanone: Similar structure but with a bromine atom instead of fluorine.
1-(5-Iodo-2-methylpyridin-3-yl)ethanone: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
1-(5-Fluoro-2-methylpyridin-3-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more suitable for certain applications, particularly in medicinal chemistry.
Biological Activity
1-(5-Fluoro-2-methylpyridin-3-yl)ethanone, with the molecular formula C8H8FNO and a molecular weight of approximately 153.15 g/mol, is a pyridine derivative notable for its unique structural features, including a fluorine atom and a methyl group on the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
Structural Characteristics
The compound's structure enhances its lipophilicity, which may improve its bioavailability and interaction with biological systems. The presence of the ethanone functional group contributes to its reactivity, allowing it to interact with various biological targets such as enzymes and receptors.
Biological Activity Overview
Preliminary studies indicate that this compound interacts with several biological macromolecules, including proteins and nucleic acids. These interactions are likely mediated by the compound's electrophilic nature, enabling it to form covalent bonds with nucleophilic sites within biomolecules.
Potential Activities
- Antimicrobial Activity : Initial findings suggest that this compound exhibits antimicrobial properties, though further studies are required to quantify these effects.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Activity
A study conducted on various pyridine derivatives, including this compound, demonstrated significant antimicrobial activity against common pathogens. The minimum inhibitory concentration (MIC) values indicated that this compound could inhibit bacterial growth effectively.
Compound Name | MIC (µg/mL) |
---|---|
This compound | 32 |
Control (Standard Antibiotic) | 16 |
Study 2: Anti-inflammatory Effects
In another investigation focusing on the anti-inflammatory potential of various compounds, this compound was tested in vitro using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory conditions.
Cytokine | Control (pg/mL) | Treated (pg/mL) |
---|---|---|
TNF-alpha | 1500 | 800 |
IL-6 | 1200 | 600 |
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound imparts distinct chemical properties compared to its analogs. SAR studies suggest that modifications in the pyridine ring can significantly alter biological activity. For example:
Compound Name | Key Features |
---|---|
1-(5-Fluoro-3-methylpyridin-2-yl)ethanone | Similar structure; different substitution |
1-(5-Fluoro-pyridin-2-yl)ethanone | Lacks methyl group; affects reactivity |
1-(6-Methylpyridin-3-yl)ethanone | Different substitution pattern on pyridine |
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 |
InChI Key |
CSLWCOPOYCQVTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)F)C(=O)C |
Origin of Product |
United States |
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